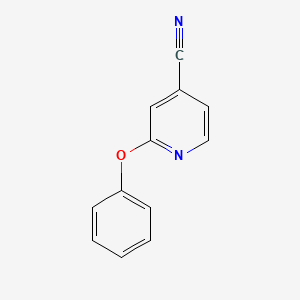

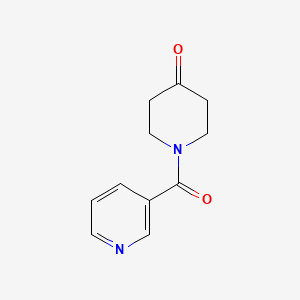

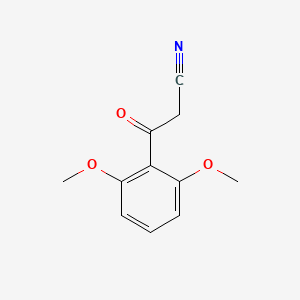

![molecular formula C20H25Cl2FN4 B1323322 1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride CAS No. 1134322-93-2](/img/structure/B1323322.png)

1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride is a useful research compound. Its molecular formula is C20H25Cl2FN4 and its molecular weight is 411.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Benzimidazole Derivatives in Medicinal Chemistry

Benzimidazole and its derivatives, including the compound , are significant in medicinal chemistry, often serving as pharmacophores and privileged sub-structures. They play a key role in various biological activities, making them essential components for numerous pharmacologically active compounds. The introduction of benzimidazole at specific positions of other compounds, such as purines, is known to improve their activity and selectivity. This has led to the synthesis of hybrids with benzimidazole, which have been evaluated for their in vitro anticancer activities, showing potential for various biological activities (Yimer & Fekadu, 2015).

Synthetic Routes and Pharmacological Activities of Benzimidazole

The significance of benzimidazole extends beyond its biological activities to its synthetic versatility. Benzimidazole derivatives have been synthesized through various methods, with a focus on optimizing their pharmacological properties. These methods include traditional, microwave reactor, solvent-free, and green synthesis methods. Benzimidazole is not only a bioactive compound with a wide range of pharmacological activities, such as antifungal, anticancer, and anti-viral properties, but its derivatives also serve as leads for new drug discovery due to their similarity to biomolecules (Thapa, Nargund & Biradar, 2022).

Epigenetic Alterations by Chemical Carcinogens

Chemically-induced carcinogenesis is influenced not only by genetic mutations but also by epigenetic alterations. Benzimidazole derivatives, along with other chemical agents, have been studied for their potential epigenetic impacts. Research indicates that these compounds may induce epigenetic changes, which play a crucial role in the carcinogenic process, highlighting the importance of understanding both the genome and the epigenome in chemical carcinogenesis (Chappell et al., 2016).

Pharmacogenetics of Proton Pump Inhibitors

Proton pump inhibitors (PPIs), which are substituted benzimidazole compounds, are metabolized by various enzymes. Genetic variations in these enzymes can influence the pharmacogenetics of PPIs and, consequently, the treatment outcomes for acid-peptic diseases. Understanding the pharmacogenetics of benzimidazole derivatives such as PPIs can provide insights into personalized medicine and optimized treatment strategies (Idaros, Mohammed & Hassan, 2018).

Mechanism of Action

Target of Action

It is structurally similar to flunarizine , which is a selective calcium antagonist with moderate antihistamine, serotonin receptor blocking, and dopamine D2 blocking activity .

Mode of Action

Based on its structural similarity to flunarizine , it may also act as a selective calcium antagonist.

Pharmacokinetics

Flunarizine, a structurally similar compound, is well absorbed (>80%) from the gut and reaches maximal blood plasma concentrations after two to four hours, with more than 99% of the substance bound to plasma proteins .

Biochemical Analysis

Biochemical Properties

1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound is known to interact with calcium channels, acting as a calcium antagonist . It also exhibits moderate antihistamine, serotonin receptor blocking, and dopamine D2 blocking activities . These interactions suggest that the compound can modulate various biochemical pathways, influencing cellular signaling and metabolic processes.

Cellular Effects

The effects of this compound on cells are diverse and significant. It has been shown to influence cell function by modulating calcium entry into cells, which can affect cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to block calcium channels may lead to reduced intracellular calcium levels, impacting processes such as muscle contraction, neurotransmitter release, and cell proliferation. Additionally, its antihistamine and serotonin receptor blocking activities can alter cellular responses to external stimuli, further influencing cellular behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to calcium channels, inhibiting calcium entry into cells . This inhibition is thought to occur through antagonism of calmodulin, a calcium-binding protein . The compound’s interactions with serotonin and dopamine receptors also contribute to its molecular effects, potentially altering neurotransmitter signaling and receptor activity. These molecular interactions highlight the compound’s multifaceted mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is well absorbed from the gut, reaching maximal blood plasma concentrations within two to four hours . Its stability and degradation over time can influence its long-term effects on cellular function. Studies have shown that the compound has a long half-life, with steady-state concentrations achieved after several weeks of administration . These temporal effects are crucial for understanding the compound’s behavior in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing headache frequency and severity . At higher doses, it can cause adverse effects, including drowsiness, weight gain, and extrapyramidal symptoms . Understanding the dosage-dependent effects is essential for determining the compound’s safety and efficacy in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by the enzyme CYP2D6, resulting in various metabolites, including N-desalkyl and hydroxy derivatives . These metabolic pathways influence the compound’s pharmacokinetics and overall activity within the body. The interactions with metabolic enzymes and cofactors are critical for understanding the compound’s metabolism and potential effects on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is well absorbed from the gut and readily passes the blood-brain barrier . Its high protein binding (>99%) suggests that it is extensively distributed within the body . These characteristics are important for understanding the compound’s localization and accumulation in different tissues.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound’s ability to bind to calcium channels and other receptors suggests that it may localize to specific cellular compartments, such as the plasma membrane and intracellular organelles . Understanding its subcellular localization is essential for elucidating its precise mechanisms of action and potential effects on cellular processes.

Properties

IUPAC Name |

1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-N-methylpiperidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN4.2ClH/c1-22-17-10-12-24(13-11-17)20-23-18-4-2-3-5-19(18)25(20)14-15-6-8-16(21)9-7-15;;/h2-9,17,22H,10-14H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIGFBTWAPHHQRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25Cl2FN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

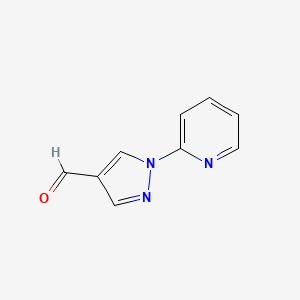

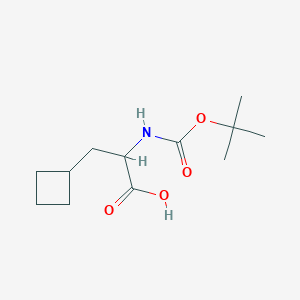

![trifluoromethyl 4-{1H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate](/img/structure/B1323240.png)

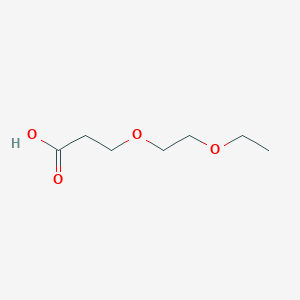

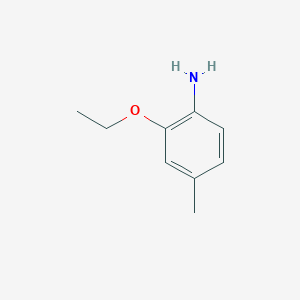

amine](/img/structure/B1323259.png)

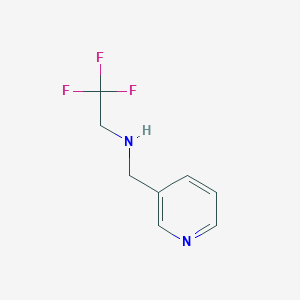

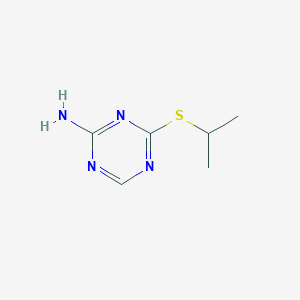

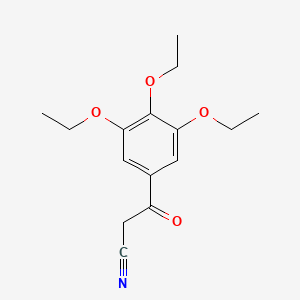

![6-[2-(4-Methyl-1,3-thiazol-5-yl)ethoxy]-nicotinonitrile](/img/structure/B1323264.png)

![4-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1323276.png)